3-Chloro-5-methyl-2-propoxybenzaldehyde
Overview
Description
3-Chloro-5-methyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Synthesis and Chemical Reactions
- Zinc Halide Template Effects : 3-Chloro-5-methyl-2-propoxybenzaldehyde has been used in the synthesis of pendant-armed dialdehydes and Schiff-base macrocyclic complexes in combination with zinc halides. This process shows how subtle changes in electron-withdrawing and electron-donating groups can affect molecular structures (Chen, Zhang, Jin, & Huang, 2014).
- Transformations by Anaerobic Bacteria : The compound's transformation by anaerobic bacteria in environmental contexts has been explored, where its oxidation and reduction reactions have been studied in detail (Neilson, Allard, Hynning, & Remberger, 1988).
- Darzens Condensation Reaction : It's involved in reactions under the Darzens condensation conditions, demonstrating its potential in organic synthesis (Mamedov & Nuretdinov, 1992).
Biological Applications
- Antioxidant Activity : Studies on derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde have been conducted to evaluate their antioxidant activities, providing insights into potential therapeutic applications (Rijal, Haryadi, & Anwar, 2022).
- Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, relevant in biological studies (Saha et al., 2011).
Environmental Impact
- Formation of Halogenated Compounds : Its transformation products, like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, have been studied to understand environmental impacts, particularly in water treatment processes (Långvik & Hormi, 1994).
Synthetic Applications
- Catalysis and Polymerization : Research shows its application in the synthesis of macrocyclic complexes which are used as catalysts in processes like olefin polymerization (Matilainen, Klinga, & Leskelä, 1996).
Molecular Synthesis
- Innovative Molecular Structures : Its derivatives have been used in synthesizing unique molecular structures, contributing to the field of organic chemistry (Bloomer & Gazzillo, 1989).
Safety and Hazards
Preparation Methods
The synthesis of 3-Chloro-5-methyl-2-propoxybenzaldehyde typically involves the reaction of 3-chloro
Properties
IUPAC Name |
3-chloro-5-methyl-2-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-4-14-11-9(7-13)5-8(2)6-10(11)12/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRMNMPMWZWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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